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Compound of Interest

Compound Name: (R)-1-Boc-2-ethylPiperazine

Cat. No.: B112577 Get Quote

An In-depth Overview of Core Chemical Properties, Synthesis, and Spectroscopic Analysis

This technical guide provides a comprehensive overview of the chemical properties, synthetic

methodologies, and analytical data for (R)-1-Boc-2-ethylpiperazine, a chiral building block of

significant interest in medicinal chemistry and drug development. This document is intended for

researchers, scientists, and professionals involved in the design and synthesis of novel

therapeutics.

Core Chemical Properties
(R)-1-Boc-2-ethylpiperazine, systematically named tert-butyl (2R)-2-ethylpiperazine-1-

carboxylate, is a derivative of piperazine featuring a chiral center at the 2-position and a tert-

butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This structure offers a

versatile scaffold for the synthesis of complex molecules with specific stereochemistry, which is

crucial for their pharmacological activity.

Physicochemical Properties
While specific experimentally determined physical properties such as melting and boiling points

are not readily available in the public domain, computational data provides valuable estimates.
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Property Value Source

Molecular Formula C₁₁H₂₂N₂O₂ [PubChem][1]

Molecular Weight 214.31 g/mol [PubChem][1]

CAS Number 393781-70-9 [PubChem][1]

Appearance

Expected to be a colorless to

pale yellow oil or low melting

solid at room temperature

General Knowledge

XLogP3 (Computed) 1.4 [PubChem][1]

Topological Polar Surface Area

(Computed)
41.6 Å² [PubChem][1]

Rotatable Bond Count

(Computed)
3 [PubChem][1]

Hydrogen Bond Donor Count

(Computed)
1 [PubChem][1]

Hydrogen Bond Acceptor

Count (Computed)
3 [PubChem][1]

Stability and Reactivity
The chemical behavior of (R)-1-Boc-2-ethylpiperazine is largely dictated by the Boc protecting

group and the piperazine ring.

Boc Group Stability: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group

for amines due to its stability under a variety of reaction conditions, including basic,

hydrogenolytic, and mildly acidic conditions. It is, however, readily cleaved under strongly

acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent),

liberating the secondary amine for further functionalization.

Piperazine Ring Reactivity: The unprotected secondary amine of the piperazine ring is

nucleophilic and can participate in a wide range of chemical transformations, including

alkylation, acylation, arylation, and reductive amination. The ethyl group at the chiral center

can influence the steric accessibility of the adjacent nitrogen atom.
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Storage: It is recommended to store (R)-1-Boc-2-ethylpiperazine in a cool, dry, and well-

ventilated area, away from strong oxidizing agents and acids.

Synthesis and Experimental Protocols
The enantioselective synthesis of chiral 2-substituted piperazines is a critical area of research

in organic chemistry. While a specific, detailed experimental protocol for the synthesis of (R)-1-
Boc-2-ethylpiperazine is not widely published, several general methodologies can be adapted

for its preparation. These methods often start from chiral precursors or employ asymmetric

catalysis to establish the stereocenter.

General Synthetic Strategies
Several key strategies for the synthesis of enantiomerically enriched 2-alkylpiperazines have

been reported in the literature:

Asymmetric Hydrogenation: This method involves the hydrogenation of a corresponding

pyrazine or dihydropyrazine precursor using a chiral catalyst to induce enantioselectivity.[2]

[3]

Aza-Michael Addition: A chiral amine can be added to an α,β-unsaturated system in a

conjugate addition reaction to form the piperazine ring with controlled stereochemistry.[1]

From Chiral Amino Acids: Chiral α-amino acids can serve as starting materials, with the

stereocenter already in place, and can be elaborated through a series of reactions to form

the piperazine ring.[1]

Asymmetric Lithiation: Deprotonation of an N-Boc piperazine using a chiral lithium amide

base, followed by quenching with an electrophile, can introduce a substituent at the 2-

position with high enantioselectivity.

Plausible Experimental Workflow
A plausible synthetic route starting from a chiral amino acid, such as (R)-2-aminobutanoic acid,

is outlined below. This represents a generalized workflow and would require optimization for

specific yields and purities.
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Synthesis of (R)-1-Boc-2-ethylpiperazine

(R)-2-Aminobutanoic acid N-Protection
e.g., Cbz-Cl

Reduction
e.g., LiAlH4

Activation of Hydroxyl
e.g., MsCl

Introduction of Second Nitrogen
e.g., NaN3 then reduction, or protected amine

Cyclization
Intramolecular cyclization

Boc Protection
(Boc)2O

(R)-1-Boc-2-ethylpiperazine

Click to download full resolution via product page

Caption: Plausible synthetic workflow for (R)-1-Boc-2-ethylpiperazine.

Methodology:

N-Protection: The amino group of (R)-2-aminobutanoic acid is protected with a suitable

protecting group, for example, a benzyloxycarbonyl (Cbz) group.

Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing

agent like lithium aluminum hydride.

Activation of Hydroxyl Group: The primary alcohol is converted into a good leaving group, for

instance, by mesylation.

Introduction of the Second Nitrogen: A second nitrogen atom is introduced, for example,

through a nucleophilic substitution with a protected amine or via an azide intermediate

followed by reduction.

Cyclization: An intramolecular cyclization is performed to form the piperazine ring.

Boc Protection and Deprotection: The N-Cbz group is removed by hydrogenolysis, and the

resulting secondary amine is protected with a Boc group using di-tert-butyl dicarbonate. The

other nitrogen is then deprotected if necessary to yield the final product.

Spectroscopic Data
Detailed experimental spectroscopic data for (R)-1-Boc-2-ethylpiperazine is not readily

available in peer-reviewed literature. However, based on the chemical structure, the expected

spectral characteristics can be predicted.
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¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a

triplet and a quartet), the Boc group (a singlet around 1.4 ppm), and a series of complex

multiplets for the piperazine ring protons. The proton at the chiral center (C2) would likely

appear as a multiplet.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display signals for the two carbons of the ethyl group, the

quaternary and methyl carbons of the Boc group, and the four distinct carbons of the

piperazine ring. The carbonyl carbon of the Boc group would appear downfield (around 155

ppm).

Mass Spectrometry (Predicted)
In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a

prominent peak for the protonated molecule [M+H]⁺ at m/z 215.18.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretch of the

secondary amine (around 3300 cm⁻¹), C-H stretches of the alkyl groups (around 2850-2950

cm⁻¹), and a strong C=O stretch from the Boc group (around 1690 cm⁻¹).

Role in Drug Discovery and Signaling Pathways
Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due

to their frequent appearance in biologically active compounds. The piperazine moiety can often

improve the pharmacokinetic properties of a drug candidate, such as solubility and oral

bioavailability.

While the specific biological activity and the signaling pathways modulated by (R)-1-Boc-2-
ethylpiperazine itself are not documented, its utility lies as a chiral building block for the

synthesis of more complex molecules. The introduction of the (R)-2-ethylpiperazine motif can

be crucial for the target binding and overall pharmacological profile of a drug.
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The general workflow for utilizing such a building block in a drug discovery program is

illustrated below.

Drug Discovery Workflow

(R)-1-Boc-2-ethylpiperazine Deprotection
Acidic conditions

Coupling with Core Scaffold Library Synthesis Biological Screening Lead Optimization Drug Candidate

Click to download full resolution via product page

Caption: General drug discovery workflow utilizing (R)-1-Boc-2-ethylpiperazine.

Conclusion
(R)-1-Boc-2-ethylpiperazine is a valuable chiral intermediate for the synthesis of novel

pharmaceutical agents. Its stereodefined structure and the presence of a versatile Boc

protecting group allow for its incorporation into a wide range of molecular architectures. While

detailed experimental data for this specific compound is sparse in the public domain, this guide

provides a foundational understanding of its properties and potential applications based on

established chemical principles and data from related compounds. Further in-house

experimental work is recommended to fully characterize this building block for specific drug

development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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